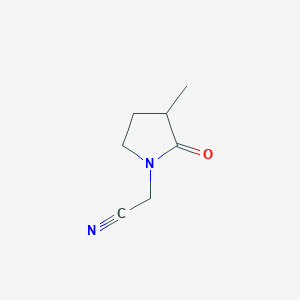
3-Methyl-2-oxo-1-pyrrolidineacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-oxo-1-pyrrolidineacetonitrile is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile typically involves the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with a suitable nitrile source. One common method is the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Methyl-2-oxo-1-pyrrolidineacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxo derivatives with higher oxidation states.
Reduction: Reduction reactions can produce amine derivatives.
Substitution: Substitution reactions can yield a variety of functionalized pyrrolidine derivatives.
科学的研究の応用
3-Methyl-2-oxo-1-pyrrolidineacetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the nitrile and oxo groups.
2-Oxo-1-pyrrolidineacetonitrile: A compound with a similar structure but without the methyl group.
3-Methyl-2-oxo-1-pyrrolidineacetate: A precursor in the synthesis of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile.
Uniqueness
This compound is unique due to the presence of both the nitrile and oxo functional groups, which confer specific reactivity and potential applications in various fields. The methyl group also adds to its distinct chemical properties compared to other pyrrolidine derivatives.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-(3-methyl-2-oxopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H10N2O/c1-6-2-4-9(5-3-8)7(6)10/h6H,2,4-5H2,1H3 |
InChIキー |
UWPVYYMTFBCZFZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C1=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
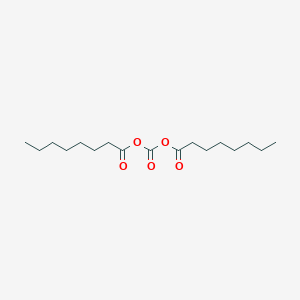
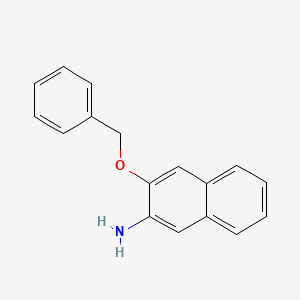
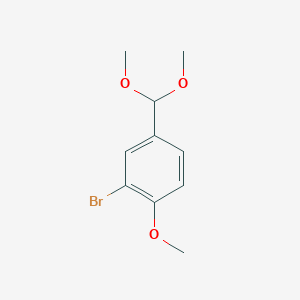
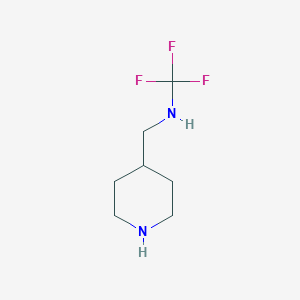
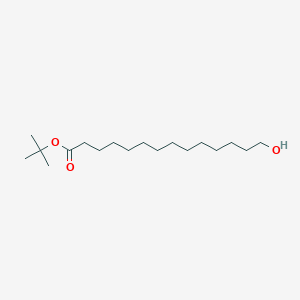
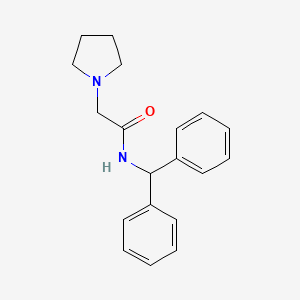
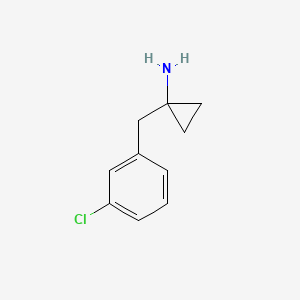
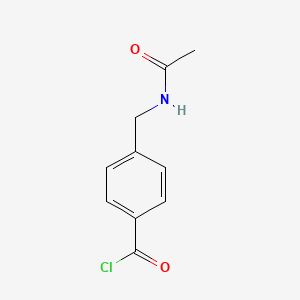
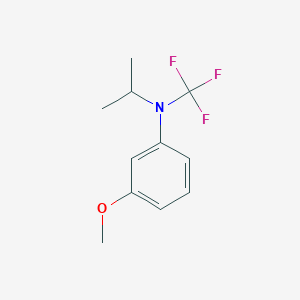
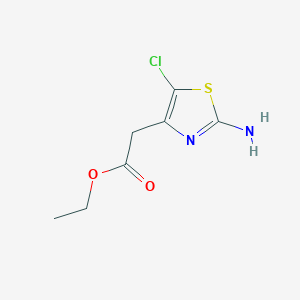
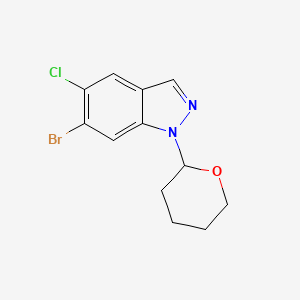
![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)

